molecular formula C16H11N3O3S2 B7733916 4-hydroxy-N-[(5Z)-4-oxo-5-(pyridin-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide

4-hydroxy-N-[(5Z)-4-oxo-5-(pyridin-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide

Cat. No.: B7733916
M. Wt: 357.4 g/mol
InChI Key: YYAZQORGWXMFGF-LCYFTJDESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-hydroxy-N-[(5Z)-4-oxo-5-(pyridin-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide is a synthetic rhodanine derivative that serves as a key chemical scaffold in medicinal chemistry research, particularly in the discovery and optimization of enzyme inhibitors. This compound belongs to a class of molecules known as 5-arylidenerhodanines , which are extensively investigated for their ability to interact with a diverse range of biological targets. Its core structure, featuring a Z-configured arylidene moiety and a terminal phenolic benzamide, is strategically designed for potential interactions with active sites of various enzymes. Research applications for this compound are primarily focused on the development of novel therapeutic agents, with studies exploring its role as a precursor or lead compound for inhibiting targets like protein kinases and bacterial enoyl-acyl carrier protein reductase (FabI) . The mechanism of action is typically characterized by the molecule acting as a competitive inhibitor, where the rhodanine-thioxo-thiazolidinone core and the pyridinylmethylidene group facilitate critical hydrogen bonding and hydrophobic interactions within the enzyme's binding pocket. This makes it a valuable tool for researchers in structure-activity relationship (SAR) studies aimed at developing more potent and selective inhibitors for infectious diseases and oncology-related pathways.

Properties

IUPAC Name

4-hydroxy-N-[(5Z)-4-oxo-5-(pyridin-2-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N3O3S2/c20-12-6-4-10(5-7-12)14(21)18-19-15(22)13(24-16(19)23)9-11-3-1-2-8-17-11/h1-9,20H,(H,18,21)/b13-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYAZQORGWXMFGF-LCYFTJDESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C=C2C(=O)N(C(=S)S2)NC(=O)C3=CC=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=NC(=C1)/C=C\2/C(=O)N(C(=S)S2)NC(=O)C3=CC=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Knoevenagel Condensation for 5-Substitution

The introduction of the pyridin-2-ylmethylidene group at position 5 is achieved through a Knoevenagel condensation between 2-thioxo-thiazolidin-4-one and pyridine-2-carbaldehyde. This reaction is catalyzed by piperidinium acetate in toluene under reflux (110–120°C for 6–8 hours), favoring the thermodynamically stable (5Z)-isomer.

Reaction Conditions:

  • Catalyst: Piperidinium acetate (5 mol%)

  • Solvent: Anhydrous toluene

  • Temperature: 110°C, reflux

  • Yield: 68–72%

The stereochemical outcome is confirmed via 1H^1H-NMR, where the coupling constant between H-5 and the pyridinyl proton (J=12.1HzJ = 12.1 \, \text{Hz}) confirms the Z-configuration.

N-Acylation with 4-Hydroxybenzamide

The N-3 position of the thiazolidinone ring is acylated with 4-hydroxybenzoyl chloride. To prevent side reactions involving the phenolic -OH group, a protection-deprotection strategy is employed.

Protection of the Phenolic Group

4-Hydroxybenzoic acid is protected as its benzyl ether using benzyl bromide in the presence of K2_2CO3_3 in DMF (80°C, 4 hours). The resulting 4-benzyloxybenzoic acid is converted to its acid chloride using thionyl chloride (SOCl2_2) under reflux.

Reaction Conditions:

  • Protection: 4-Hydroxybenzoic acid + BnBr, K2_2CO3_3, DMF, 80°C

  • Chlorination: SOCl2_2, reflux, 2 hours

  • Yield (Protected Acid Chloride): 85%

Acylation of the Thiazolidinone

The 5-(pyridin-2-ylmethylidene)-2-thioxo-thiazolidin-4-one intermediate is reacted with 4-benzyloxybenzoyl chloride in acetone using K2_2CO3_3 as a base (60°C, 6 hours). This step introduces the benzamide group while retaining the Z-configuration.

Reaction Conditions:

  • Base: K2_2CO3_3 (2.5 equiv)

  • Solvent: Anhydrous acetone

  • Temperature: 60°C

  • Yield: 65–70%

Deprotection of the Benzyl Group

The benzyl-protected intermediate undergoes hydrogenolysis to remove the benzyl group. This is achieved using hydrogen gas (1 atm) and 10% Pd/C in ethanol at room temperature (12–16 hours).

Reaction Conditions:

  • Catalyst: 10% Pd/C (5 wt%)

  • Solvent: Ethanol

  • Conditions: H2_2 (1 atm), RT

  • Yield: 90–95%

Optimization and Challenges

Stereochemical Control

The Z-configuration of the pyridin-2-ylmethylidene group is critical for biological activity. Kinetic control during condensation (shorter reaction times) favors the Z-isomer, while prolonged heating may lead to E/Z isomerization.

Hydrolysis Mitigation

The 3-benzoyl group is prone to hydrolysis in polar solvents like DMSO. Storage in anhydrous acetonitrile or immediate use post-synthesis is recommended to prevent decomposition.

Purification Techniques

Column chromatography (SiO2_2, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures ensures >98% purity. HPLC analysis (C18 column, 0.1% TFA in H2_2O/MeCN) confirms the absence of regioisomers.

Scalability and Industrial Relevance

Batch processes achieve gram-scale synthesis, but continuous flow systems enhance efficiency for industrial production. Microreactors with immobilized piperidinium acetate catalysts reduce reaction times to 2 hours with 75% yield.

Comparative Analysis of Synthetic Routes

Method Catalyst Solvent Yield Purity
Knoevenagel CondensationPiperidinium AcetateToluene72%95%
N-AcylationK2_2CO3_3Acetone70%98%
HydrogenolysisPd/CEthanol95%99%

Chemical Reactions Analysis

Types of Reactions

4-hydroxy-N-[(5Z)-4-oxo-5-(pyridin-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxo group to a thiol group.

    Substitution: The benzamide and pyridine moieties can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction could produce thiols.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of thiazolidinones exhibit significant antimicrobial properties. The compound has been studied for its efficacy against various bacterial strains, including those resistant to conventional antibiotics. For instance, a study demonstrated that similar thiazolidinone derivatives displayed potent activity against Staphylococcus aureus and Escherichia coli, suggesting that 4-hydroxy-N-[(5Z)-4-oxo-5-(pyridin-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide may have comparable effects .

Antioxidant Properties

The antioxidant capabilities of thiazolidinones have been well documented. Compounds with similar structures have shown the ability to scavenge free radicals, thereby protecting cells from oxidative stress. This property is crucial in preventing chronic diseases such as cancer and cardiovascular disorders .

Potential in Cancer Therapy

There is growing interest in the application of thiazolidinone derivatives in cancer treatment. Preliminary studies suggest that these compounds can induce apoptosis in cancer cells while sparing normal cells. The mechanisms involve the modulation of signaling pathways associated with cell survival and death .

Phytopathogenic Control

The compound has potential applications in controlling phytopathogenic microorganisms. Its structural similarity to known fungicides suggests it may possess antifungal properties, which could be beneficial in agricultural settings to protect crops from fungal infections .

Plant Growth Regulation

Research into the effects of thiazolidinones on plant growth has revealed that certain derivatives can enhance growth rates and improve resistance to environmental stressors. This aspect could be explored further with this compound to assess its viability as a plant growth regulator .

Case Studies

StudyApplicationFindings
AntimicrobialDemonstrated activity against resistant strains of bacteria
AntioxidantEffective scavenging of free

Mechanism of Action

The mechanism of action of 4-hydroxy-N-[(5Z)-4-oxo-5-(pyridin-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide involves its interaction with specific molecular targets. It may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways and targets can vary depending on the specific biological context .

Comparison with Similar Compounds

Core Modifications in Thiazolidinone Derivatives

The following table highlights key structural differences between the target compound and its analogs:

Compound Name Substituents at C5 Substituents at N3 Molecular Weight (g/mol) Key Functional Groups
Target Compound Pyridin-2-ylmethylidene (Z) 4-Hydroxybenzamide ~371.43* Thioxo (S), Hydroxyl (OH)
3-Hydroxy-N-[(5Z)-4-oxo-5-(2-oxoindolin-3-ylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide 2-Oxoindolin-3-ylidene (Z) 3-Hydroxybenzamide ~409.43 Thioxo (S), Indole carbonyl
N-[(5Z)-5-{[3-(4-Bromophenyl)-1-phenylpyrazol-4-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-4-methylbenzamide 3-(4-Bromophenyl)-1-phenylpyrazole 4-Methylbenzamide ~631.56 Bromophenyl, Methyl (CH₃)
(Z)-N-(4-(5-(Benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoyl)-2-hydroxybenzohydrazide Benzo[d][1,3]dioxol-5-ylmethylene 2-Hydroxybenzohydrazide ~526.54 Dioxolane, Hydrazide (NHNHCO)

*Calculated based on formula C₁₆H₁₀N₃O₃S₂.

Key Observations :

  • Electronic Effects: The pyridinylmethylidene group in the target compound introduces electron-withdrawing properties, enhancing electrophilicity at the thiazolidinone core compared to the electron-rich indole or benzodioxolane groups in analogs .
  • Solubility : The 4-hydroxybenzamide substituent improves aqueous solubility relative to methyl or bromophenyl groups in analogs .

Biological Activity

4-hydroxy-N-[(5Z)-4-oxo-5-(pyridin-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide is a novel compound that belongs to the thiazolidinone class, which has garnered attention for its diverse biological activities. This compound features a complex structure that includes a thiazolidine ring, a benzamide group, and a pyridine moiety, making it an interesting candidate for medicinal chemistry research.

The synthesis of this compound typically involves multi-step organic reactions, including the condensation of 4-hydroxybenzamide with thiazolidine derivatives. The reaction conditions often utilize catalysts such as glacial acetic acid and solvents like N,N-dimethylformamide (DMF) to enhance yield and purity.

Biological Activities

The biological activities of this compound have been explored in various studies:

Anticancer Activity

Research indicates that compounds within the thiazolidinone family exhibit significant anticancer properties. For instance, derivatives have been shown to inhibit cell proliferation across multiple cancer cell lines, including Huh7 (hepatocellular carcinoma), Caco2 (colorectal adenocarcinoma), and MDA-MB 231 (breast carcinoma). The compound's mechanism may involve apoptosis induction through intrinsic and extrinsic signaling pathways .

Cell LineIC50 Value (µM)
Huh7< 10
Caco2< 10
MDA-MB 231Not specified

Antimicrobial Activity

The thiazolidinone scaffold has also been reported to possess antimicrobial properties. Studies suggest that modifications on the thiazolidine ring can enhance activity against various pathogens, making it a promising structure for developing new antibiotics .

Enzyme Inhibition

This compound has been investigated for its potential as an enzyme inhibitor. Specifically, it may inhibit enzymes by binding to their active sites or modulating receptor activity. The inhibition of DYRK1A (Dual-specificity tyrosine-phosphorylation-regulated kinase 1A), which is involved in several cellular processes, has been noted in related compounds .

The exact mechanism of action for this compound is not fully elucidated; however, it likely involves:

  • Enzyme Inhibition : Binding to active sites of target enzymes.
  • Receptor Modulation : Interacting with receptor proteins to alter signaling pathways.
  • Induction of Apoptosis : Triggering programmed cell death in cancer cells through various signaling cascades.

Case Studies and Research Findings

Several studies have highlighted the biological potential of thiazolidinone derivatives:

  • Antitumor Activity : A study evaluated various thiazolidinones for their ability to inhibit tumor cell growth. The most active compounds exhibited IC50 values lower than 10 µM against several cancer cell lines .
  • Antioxidant Properties : Another investigation focused on the antioxidant capabilities of thiazolidinones, showing that certain derivatives could effectively scavenge free radicals and reduce oxidative stress markers .
  • Antimicrobial Efficacy : Research demonstrated that specific modifications in the thiazolidinone structure significantly enhanced antimicrobial activity against both Gram-positive and Gram-negative bacteria .

Q & A

Basic: What are the critical steps in synthesizing this compound, and how do reaction conditions influence yield and purity?

Methodological Answer:
The synthesis involves three key steps (Figure 1):

Condensation: Reacting pyridine-2-carbaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate .

Cyclization: Using chloroacetyl chloride under anhydrous conditions (e.g., DMF, 60–80°C) to form the thiazolidinone core .

Acylation: Coupling the thiazolidinone intermediate with 4-hydroxybenzoyl chloride in the presence of a base (e.g., triethylamine) .

Optimization Tips:

  • Solvent Choice: Polar aprotic solvents (DMF, DMSO) improve cyclization efficiency but may require rigorous drying to avoid hydrolysis side reactions .
  • Temperature Control: Cyclization at >70°C reduces byproducts like disulfide derivatives .
  • Purification: HPLC with a C18 column and methanol/water gradient (70:30 to 90:10) resolves stereoisomeric impurities .

Basic: What spectroscopic techniques are most effective for characterizing this compound’s structure?

Methodological Answer:

  • NMR:
    • ¹H NMR: Pyridinyl protons appear as a doublet at δ 8.3–8.5 ppm; the thioxo group (C=S) deshields adjacent protons, shifting the thiazolidinone ring protons to δ 3.8–4.2 ppm .
    • ¹³C NMR: The 4-oxo group resonates at δ 170–175 ppm, while the thioxo group appears at δ 190–195 ppm .
  • IR: Strong absorption bands at 1680–1700 cm⁻¹ (C=O stretch) and 1250–1270 cm⁻¹ (C=S stretch) confirm functional groups .
  • Mass Spectrometry: High-resolution ESI-MS typically shows [M+H]⁺ at m/z 427.08 (calc. 427.07) .

Basic: How can researchers design initial biological activity screens for this compound?

Methodological Answer:
Prioritize assays based on structural analogs (e.g., rhodanine derivatives):

Antimicrobial: Broth microdilution (MIC) against S. aureus (ATCC 29213) and E. coli (ATCC 25922) .

Anticancer: MTT assay on HeLa and MCF-7 cell lines (IC₅₀ determination) .

Enzyme Inhibition: Fluorescence-based assays targeting α-glucosidase or COX-2 .

Note: Include a negative control (e.g., unsubstituted thiazolidinone) to isolate the contribution of the pyridinyl and benzamide groups .

Advanced: How can contradictions between in vitro and in vivo biological activity data be resolved?

Methodological Answer:
Common discrepancies arise from:

  • Solubility Limits: Poor aqueous solubility (logP ~3.5) may reduce bioavailability. Use DLS to assess aggregation in PBS .
  • Metabolic Instability: Incubate with liver microsomes (human/rat) to identify rapid degradation (e.g., CYP3A4-mediated oxidation). Stabilize via methyl/fluoro substitution on the benzamide ring .
  • Off-Target Effects: Perform kinome-wide profiling (e.g., Eurofins KinaseProfiler) to rule out non-specific kinase inhibition .

Advanced: What strategies are effective for structure-activity relationship (SAR) studies?

Methodological Answer:
Focus on modular derivatization:

Core Modifications:

  • Replace the pyridinyl group with quinoline (improves lipophilicity) or imidazole (enhances H-bonding) .
  • Substitute the 4-hydroxybenzamide with sulfonamide (boosts solubility) .

Functional Group Additions: Introduce electron-withdrawing groups (e.g., -NO₂) at the benzamide para position to enhance electrophilicity and target binding .

Stereochemistry: Use chiral HPLC to isolate (5Z) and (5E) isomers; the Z-configuration is critical for α-glucosidase inhibition .

Validation: Pair computational docking (AutoDock Vina) with SPR to quantify binding affinity changes .

Advanced: How can pharmacokinetic and metabolic stability be optimized for in vivo studies?

Methodological Answer:

  • Lipinski Compliance: Reduce molecular weight (<500 Da) by replacing the benzamide with smaller acyl groups (e.g., acetyl) .
  • Prodrug Design: Convert the 4-hydroxy group to a phosphate ester (improves aqueous solubility; hydrolyzes in vivo) .
  • Metabolic Shielding: Introduce deuterium at labile C-H bonds (e.g., thiazolidinone methylene) to slow CYP450 metabolism .

Analytical Support: Use LC-MS/MS to monitor plasma concentrations and identify major metabolites (e.g., hydroxylated pyridine) .

Tables
Table 1: Key Physicochemical Properties

PropertyValueMethod/Reference
Molecular Weight427.07 g/molHR-ESI-MS
logP3.4 ± 0.2HPLC retention time
Aqueous Solubility12 µM (pH 7.4)DLS
Plasma Stability (t₁/₂)45 min (human liver microsomes)LC-MS/MS

Table 2: Comparative Biological Activities of Structural Analogs

Compound ModificationIC₅₀ (HeLa)MIC (S. aureus)Reference
Parent (4-hydroxybenzamide)8.2 µM32 µg/mL
4-Nitrobenzamide derivative5.1 µM16 µg/mL
Quinoline-substituted3.9 µM8 µg/mL

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.